molecular formula C21H19N5O3 B2757466 3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide CAS No. 483995-90-0

3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2757466
CAS RN: 483995-90-0
M. Wt: 389.415
InChI Key: MGYOOUMHMSZKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide, also known as HET0016, is a potent and selective inhibitor of the enzyme 20-HETE synthase. This molecule has been extensively studied in scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Antioxidant and Anticancer Activity

Research has shown that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to "3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide", exhibit significant antioxidant and anticancer activities. These compounds were found to be more potent than ascorbic acid in their antioxidant capacity and showed cytotoxic effects against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Antibacterial and Antifungal Agents

A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Fluconazole. These findings suggest their potential use as new antimicrobial agents (Helal et al., 2013).

Potential Non-ulcerogenic Anti-inflammatory and Analgesic Agents

(S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives, similar in structure to "3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide", were synthesized and assessed for their anti-inflammatory and analgesic activities. One compound, in particular, showed promising results without inducing gastric lesions, suggesting a potential for non-ulcerogenic anti-inflammatory drugs (Berk et al., 2009).

properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-yl-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-29-19-12-13(9-10-18(19)27)11-16(20-23-25-26-24-20)21(28)22-17-8-4-6-14-5-2-3-7-15(14)17/h2-10,12,16,27H,11H2,1H3,(H,22,28)(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYOOUMHMSZKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide

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